5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide
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Description
Phthalazin-1-yl)methyl]furan-2-carboxamide derivatives are part of a larger class of compounds known as phthalazines. Phthalazines are heterocyclic compounds that contain a benzene ring fused to a diazine ring . These compounds are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Molecular Structure Analysis
Phthalazines have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs . The specific molecular structure of “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide” is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving phthalazines are diverse and depend on the specific substituents present on the phthalazine ring . Without specific information on “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide”, it’s difficult to provide a detailed analysis of its chemical reactions.Scientific Research Applications
1. Antiprotozoal Agents
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide derivatives have shown significant potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized for this purpose. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activity against pathogens like T. b. rhodesiense and P. falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
2. Synthesis of Polyamides
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, with components like 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, are promising sustainable alternatives to polyphthalamides. They can be applied as high-performance materials with significant commercial interest, particularly in the polymer industry. These compounds provide a renewable alternative to traditional phthalic acids used in polymers (Jiang et al., 2015).
3. Inhibitors of Microbial Quorum Sensing
Compounds like (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones, derivatives of 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, have been synthesized and investigated for their ability to interfere with microbial communication and biofilm formation by bacteria such as Staphylococcus epidermidis. These compounds show the potential for addressing bacterial resistance by targeting microbial communication mechanisms (Benneche et al., 2008).
4. DNA-Binding Affinity
Compounds like 2,5-Bis(4-guanylphenyl)furan (furamidine), structurally similar to 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, have shown enhanced DNA-binding affinity and biological activity compared to other minor groove binding drugs. The improved interaction energy between the ligand and DNA, due to direct hydrogen bond interactions and isohelical fitting with the minor groove of DNA, underlies their potential in therapeutic applications (Laughton et al., 1995).
properties
IUPAC Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-5-11(21-12)14(20)16-7-10-8-3-1-2-4-9(8)13(19)18-17-10/h1-6H,7H2,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCIRJOIOEVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |
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